molecular formula C8H11ClF2N2O2 B3034532 (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride CAS No. 1841081-46-6

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride

Cat. No.: B3034532
CAS No.: 1841081-46-6
M. Wt: 240.63 g/mol
InChI Key: LQVIUKQVMJWKMZ-UHFFFAOYSA-N
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Description

(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride: is a chemical compound with the molecular formula C8H11ClF2N2O2 . It is characterized by the presence of two fluorine atoms and two methoxy groups attached to a phenyl ring, along with a hydrazine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.

Biology: In biological research, this compound is used to study enzyme inhibition and as a probe to investigate biochemical pathways involving hydrazine derivatives.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in research and drug development.

Comparison with Similar Compounds

  • (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine
  • (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine sulfate
  • (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine phosphate

Uniqueness: (2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine hydrochloride is unique due to its specific combination of fluorine and methoxy substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(2,6-difluoro-3,5-dimethoxyphenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2.ClH/c1-13-4-3-5(14-2)7(10)8(12-11)6(4)9;/h3,12H,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVIUKQVMJWKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1F)NN)F)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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